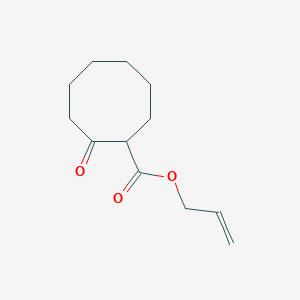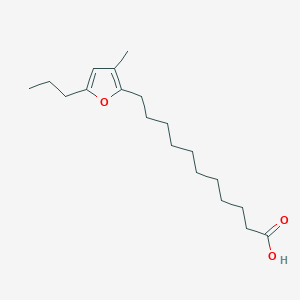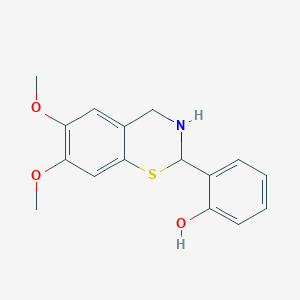
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol is a complex organic compound characterized by its unique benzothiazine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired benzothiazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, saturated derivatives from reduction, and various substituted phenols from substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the phenolic group.
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran: Another compound with a similar benzopyran structure.
Uniqueness
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol is unique due to its benzothiazine structure combined with a phenolic group, which imparts distinct chemical reactivity and potential biological activities .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
113268-96-5 |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol |
InChI |
InChI=1S/C16H17NO3S/c1-19-13-7-10-9-17-16(11-5-3-4-6-12(11)18)21-15(10)8-14(13)20-2/h3-8,16-18H,9H2,1-2H3 |
InChI-Schlüssel |
WODVCDUCUHQLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CNC(S2)C3=CC=CC=C3O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


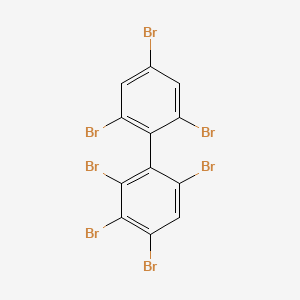
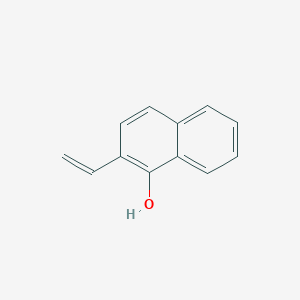
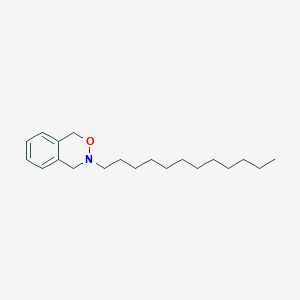
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
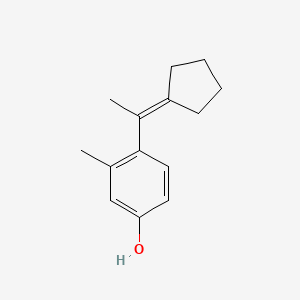
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
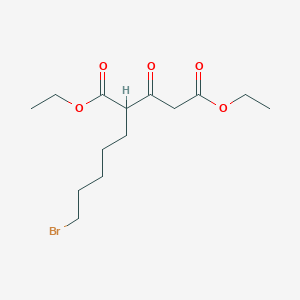
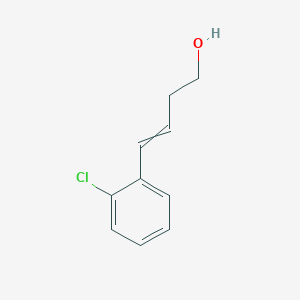
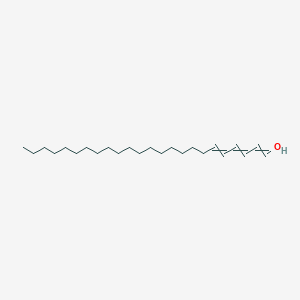
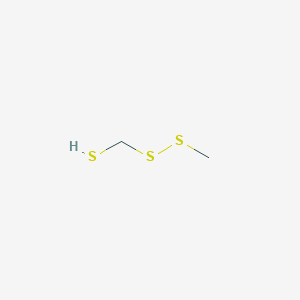
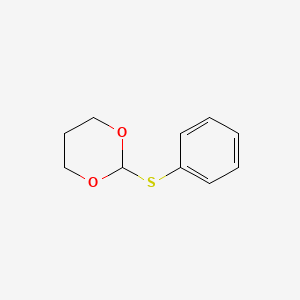
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
